

# analytical techniques for characterizing (1-Trityl-1h-imidazol-5-yl)methanol

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## Compound of Interest

Compound Name: (1-Trityl-1h-imidazol-5-yl)methanol

Cat. No.: B064809

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An Application Guide: Comprehensive Analytical Characterization of **(1-Trityl-1h-imidazol-5-yl)methanol**

## Abstract

**(1-Trityl-1h-imidazol-5-yl)methanol** is a key heterocyclic intermediate in medicinal chemistry and materials science, notable for its role in the synthesis of biologically active molecules.<sup>[1]</sup> The bulky, lipophilic trityl (triphenylmethyl) group provides a protective function for the imidazole nitrogen, enhancing stability and modifying solubility, while the hydroxymethyl group serves as a crucial handle for subsequent synthetic transformations.<sup>[1]</sup> Rigorous characterization of this compound is paramount to ensure identity, purity, and stability, which are critical parameters for its successful application in drug development and research. This guide provides a multi-technique approach, detailing robust protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC).

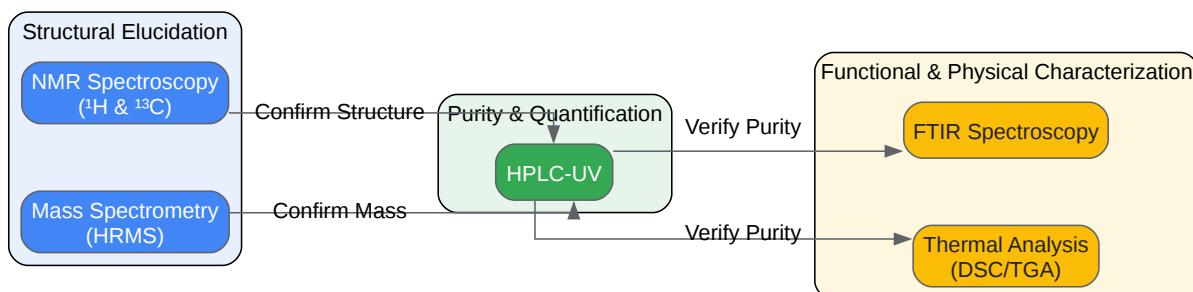
## Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before commencing any analytical workflow.

Property	Value	Source
CAS Number	77134-74-8	<a href="#">[2]</a>
Molecular Formula	C <sub>24</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	370.45 g/mol	<a href="#">[2]</a>
Predicted XlogP	3.9	<a href="#">[3]</a>
Appearance	Typically a white to off-white solid	<a href="#">[4]</a>

## Integrated Analytical Workflow

A sequential and logical application of analytical techniques ensures a comprehensive characterization. The workflow begins with definitive structural confirmation, proceeds to purity assessment, and concludes with functional group and thermal stability analysis.



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Caption: Integrated workflow for the characterization of (1-Trityl-1h-imidazol-5-yl)methanol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Rationale:** NMR is the cornerstone technique for unambiguous structure elucidation.  $^1\text{H}$  NMR confirms the presence and connectivity of proton environments, while  $^{13}\text{C}$  NMR verifies the carbon skeleton. The choice of a deuterated solvent like DMSO-d<sub>6</sub> is often preferred for imidazole-containing compounds due to its ability to dissolve polar compounds and avoid exchange of the alcohol proton, which appears as a distinct triplet if coupled to the methylene protons.[\[5\]](#)

## Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Add a trace amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- **Instrument Setup:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.[\[6\]](#)
- **$^1\text{H}$  NMR Acquisition:**
  - Set the spectral width to cover a range of -1 to 10 ppm.
  - Acquire at least 16 scans to ensure a good signal-to-noise ratio.
  - Process the data with a line broadening of 0.3 Hz.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Use a proton-decoupled pulse program.
  - Set the spectral width to cover a range of 0 to 160 ppm.
  - Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.

## Expected Spectral Data

Group	<sup>1</sup> H Chemical Shift ( $\delta$ , ppm)	<sup>13</sup> C Chemical Shift ( $\delta$ , ppm)	Multiplicity / Notes
Trityl-H	~7.10 - 7.40	~127-130 (CH), ~144 (ipso-C)	Multiplet, integrating to 15H. The aromatic signals are characteristic of the phenyl groups.[7]
Imidazole-H	~6.90 and ~7.60	~121, ~136	Two singlets, 1H each. These shifts are typical for protons on a substituted imidazole ring.[6]
CH <sub>2</sub> OH	~4.40	~55	Singlet or doublet (if coupled to OH).
OH	~5.20	-	Singlet or triplet (if coupled to CH <sub>2</sub> ). The chemical shift can vary with concentration and temperature.
Trityl Quaternary C	-	~75	A key signal in the <sup>13</sup> C spectrum identifying the sp <sup>3</sup> carbon of the trityl group attached to the imidazole nitrogen.

## Mass Spectrometry (MS)

**Expertise & Rationale:** MS is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically generates the protonated molecular ion  $[M+H]^+$  with minimal fragmentation, providing a clear indication of the molecular weight.[8]

## Protocol: ESI-HRMS

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10  $\mu$ L/min).
- MS Conditions:
  - Ionization Mode: Positive ESI.
  - Mass Analyzer: Use a high-resolution analyzer such as TOF (Time-of-Flight) or Orbitrap.
  - Mass Range: Scan from m/z 100 to 500.
  - Capillary Voltage: Typically 3-4 kV.
- Data Analysis: Determine the accurate mass of the  $[M+H]^+$  ion and compare it to the theoretical mass. The difference should be less than 5 ppm.<sup>[9]</sup> Observe for characteristic fragments, such as the loss of the trityl cation ( $[C(C_6H_5)_3]^+$  at m/z 243.12).

## Expected Mass Data

Ion	Calculated m/z	Observed m/z	Notes
$[\text{M}+\text{H}]^+$	371.1805	< 5 ppm deviation	Confirms molecular weight and elemental formula ( $\text{C}_{24}\text{H}_{23}\text{N}_2\text{O}_2^+$ ).
$[\text{M}+\text{Na}]^+$	393.1624	< 5 ppm deviation	Common adduct observed in ESI.
$[\text{M} - \text{C}(\text{C}_6\text{H}_5)_3]^+$	127.0553	Variable intensity	Fragmentation resulting in the imidazolyl-methanol cation.
$[\text{C}(\text{C}_6\text{H}_5)_3]^+$	243.1168	Variable intensity	The stable trityl cation is a very common and often prominent fragment.

## High-Performance Liquid Chromatography (HPLC)

**Expertise & Rationale:** HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase C18 column is the logical first choice due to the non-polar nature of the trityl group. An isocratic mobile phase of acetonitrile and water provides a good balance of separation efficiency and run time. UV detection is suitable as the phenyl and imidazole rings are strong chromophores.[\[10\]](#)[\[11\]](#)

## Protocol: Reversed-Phase HPLC for Purity Analysis

- System Preparation:
  - Column: C18, 4.6 x 150 mm, 5  $\mu\text{m}$  particle size.
  - Mobile Phase: 70:30 (v/v) Acetonitrile:Water. Filter and degas prior to use.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 25 °C.

- Detection: UV at 220 nm.[11]
- Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 0.5 mg/mL.
- Injection: Inject 10  $\mu$ L of the sample solution.
- Analysis: Run the chromatogram for at least 10 minutes. Calculate the area percent of the main peak to determine purity. The method should be validated according to ICH guidelines for linearity, accuracy, and precision.[12]

## Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a molecular fingerprint. The presence of the alcohol (O-H stretch), aromatic rings (C-H and C=C stretches), and the imidazole ring can be quickly verified.[13]

## Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Acquisition: Record the spectrum from 4000 to 600  $\text{cm}^{-1}$ .
- Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

## Expected Vibrational Frequencies

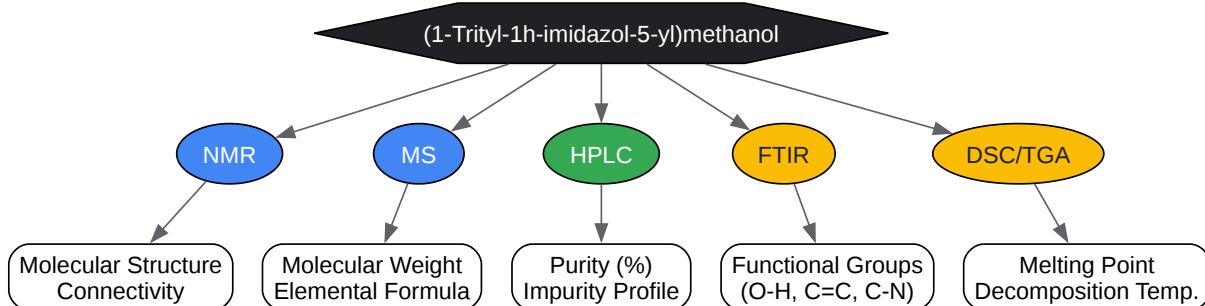
Frequency ( $\text{cm}^{-1}$ )	Vibration	Functional Group
3200-3400	O-H stretch (broad)	Alcohol (-CH <sub>2</sub> OH)
3020-3080	C-H stretch (aromatic)	Trityl and Imidazole rings
~2925	C-H stretch (aliphatic)	Methylene (-CH <sub>2</sub> )
1450-1600	C=C and C=N ring stretches	Aromatic and Imidazole rings[14][15]
1000-1100	C-O stretch	Primary Alcohol

## Thermal Analysis (DSC/TGA)

**Expertise & Rationale:** Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the material's physical properties, including melting point, thermal stability, and decomposition profile. This data is vital for determining appropriate storage and handling conditions.[16][17]

## Protocol: DSC for Melting Point & TGA for Decomposition

- **Sample Preparation:** Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.
- **Instrument Conditions:**
  - Atmosphere: Nitrogen, with a purge rate of 20 mL/min.[18]
  - Heating Rate: 10 °C/min.
  - Temperature Range: 30 °C to 500 °C.
- **Analysis:**
  - DSC: Identify the sharp endothermic peak corresponding to the melting point.
  - TGA: Determine the onset temperature of decomposition (e.g.,  $T_{5\%}$ , the temperature at which 5% weight loss occurs).



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Caption: Logical relationships between analytical techniques and the information they provide.

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